1-[(5-Chloro-2-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine
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Overview
Description
1-[(5-Chloro-2-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-nitrophenylmethyl group and a 4-fluorophenyl group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 5-chlorotoluene, undergoes nitration to form 5-chloro-2-nitrotoluene.
Bromination: The nitrotoluene derivative is then brominated to yield 5-chloro-2-nitrobenzyl bromide.
Nucleophilic Substitution: The bromide is reacted with 4-fluorophenylpiperazine under nucleophilic substitution conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[(5-Chloro-2-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrogenation: The nitro group can be hydrogenated to form the corresponding amine.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles. Major products formed from these reactions include amino derivatives and substituted piperazines.
Scientific Research Applications
1-[(5-Chloro-2-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with potential therapeutic effects, including antimicrobial and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(5-Chloro-2-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Chlorophenyl)piperazine: Known for its psychoactive properties.
1-(2,3-Dichlorophenyl)piperazine: Studied for its potential antidepressant effects.
1-(4-Methoxyphenyl)piperazine: Investigated for its antimicrobial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(5-chloro-2-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c18-14-1-6-17(22(23)24)13(11-14)12-20-7-9-21(10-8-20)16-4-2-15(19)3-5-16/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFKZUZTEUFNEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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